But-3-yn-2-yl Acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
but-3-yn-2-yl acetate |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h1,5H,2-3H3 |
InChI Key |
VYZUMTMOIBTDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for But 3 Yn 2 Yl Acetate and Its Structural Analogues
Direct Esterification and Acetylation Approaches
Direct acetylation of the corresponding propargylic alcohol is a common and straightforward method for preparing but-3-yn-2-yl acetate (B1210297). This approach typically involves the use of an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst to enhance reaction efficiency.
Acetylation of Propargylic Alcohols utilizing Acetic Anhydride and Catalysts
The acetylation of propargylic alcohols, including the precursor to but-3-yn-2-yl acetate, can be effectively achieved using acetic anhydride with a variety of catalysts. Both acid and base catalysts are employed to facilitate this transformation.
Commonly used base catalysts include tertiary amines like pyridine (B92270) and triethylamine (B128534), with 4-(dimethylamino)pyridine (DMAP) being a particularly effective acylation catalyst, especially for sterically hindered alcohols. niscpr.res.in In addition to amines, tributylphosphine (B147548) has also been reported as an efficient catalyst for the acylation of alcohols. niscpr.res.in
Acid-catalyzed acetylation offers another viable route. Protonic acids such as p-toluenesulfonic acid and Lewis acids like zinc chloride, cobalt chloride, and scandium trifluoromethanesulfonate (B1224126) have been utilized. niscpr.res.in Solid acid catalysts, for instance, montmorillonite (B579905) K-10 and KSF, provide an alternative with advantages in terms of ease of separation. niscpr.res.in Expansive graphite (B72142) has also been demonstrated as an effective and reusable catalyst for the acetylation of primary and secondary alcohols with acetic anhydride. niscpr.res.in Furthermore, heteropoly acids (HPAs) like Preyssler, Wells-Dawson, and Keggin types have been shown to be efficient catalysts for the acetylation of a range of alcohols, including propargyl alcohol, under solvent-free conditions. semanticscholar.org
The general mechanism for the acid-catalyzed acetylation of an alcohol with acetic anhydride involves the initial protonation of one of the carbonyl oxygens of the acetic anhydride by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a molecule of acetic acid result in the formation of the desired ester. youtube.com
Optimization of Reaction Conditions for Enhanced Acetylation Efficiency
The efficiency of the acetylation of propargylic alcohols can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the stoichiometry of the reagents.
For instance, in a study on the acetylation of various alcohols and phenols, dried sodium bicarbonate was found to be an effective and mild catalyst for the reaction with acetic anhydride at room temperature. mdpi.com The choice of solvent can also play a crucial role. In the sodium bicarbonate-promoted acetylation of 4-nitrobenzyl alcohol, toluene (B28343) was found to be the most effective solvent, yielding a near-quantitative conversion. mdpi.com
In the context of catalyst- and solvent-free acetylation, optimizing the reaction temperature is critical. A study demonstrated that a range of alcohols, phenols, amines, and thiols could be efficiently acetylated with acetic anhydride at 60 °C without any catalyst or solvent. mdpi.com The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. niscpr.res.inmdpi.com
The following table summarizes the effect of different catalysts on the acetylation of alcohols with acetic anhydride:
| Catalyst | Substrate Scope | Reaction Conditions | Yield | Reference |
| Expansive Graphite | Primary and secondary alcohols, phenols | Room temperature or refluxing CH₂Cl₂ | Excellent | niscpr.res.in |
| Heteropoly Acids (e.g., Preyssler) | Primary, secondary, tertiary, benzylic alcohols, phenols | Room temperature, solvent-free | Excellent | semanticscholar.org |
| Dried Sodium Bicarbonate | Primary alcohols, phenols | Room temperature | Good to excellent | mdpi.com |
| None (Catalyst-free) | Alcohols, phenols, thiols, amines | 60 °C, solvent-free | High | mdpi.com |
Metal-Catalyzed Coupling and Functionalization Reactions Leading to this compound Derivatives
Metal catalysts, particularly those based on palladium, copper, and gold, have enabled a diverse array of synthetic transformations for the preparation and functionalization of this compound and its derivatives. These methods often provide access to complex molecular architectures under mild reaction conditions.
Palladium-Mediated Catalytic Methods
Palladium catalysis has been extensively utilized in the synthesis and transformation of propargylic acetates. These reactions often proceed through the formation of allenyl-palladium or propargyl-palladium intermediates. nih.gov Palladium(II) chloride, for example, can catalyze the oxidative rearrangement of propargylic acetates to α-acetoxyenones. researchgate.net Furthermore, palladium-catalyzed cyclization reactions of propargylic compounds have been developed as a powerful tool for constructing carbocyclic and heterocyclic systems. acs.org
A notable application is the palladium-catalyzed oxidative isomerization of propargylic acetates, which provides efficient access to polysubstituted alkenyl acetates. rsc.org This transformation is believed to proceed via a Pd(II)/Pd(IV) catalytic cycle. rsc.org The synthesis of 2-alkylaryl and furanyl acetates has also been achieved through the palladium-catalyzed carbonylation of the corresponding alcohols. mdpi.com
Copper-Catalyzed Preparations
Copper catalysts are widely employed in propargylic substitution reactions, where the propargylic acetate acts as an electrophile. These reactions allow for the introduction of a variety of nucleophiles, leading to a broad range of functionalized alkynes. For example, copper-catalyzed enantioselective propargylic substitution of propargylic acetates with 1,3-dicarbonyl compounds has been reported. acs.org Similarly, enamines have been successfully used as carbon nucleophiles in copper-catalyzed asymmetric propargylic substitution reactions to afford chiral β-ethynyl-substituted ketones. acs.orgnih.gov
The combination of a copper catalyst with a chiral ligand, such as a pyridine-2,6-bisoxazoline (pybox) ligand, has enabled highly enantioselective transformations. acs.org These methods are valuable for the synthesis of optically active compounds containing a propargylic moiety. Copper-catalyzed tandem reactions of propargylic acetates with 1,3-dicarbonyl compounds have also been developed. researchgate.net
The following table presents examples of copper-catalyzed reactions involving propargylic acetates:
| Reaction Type | Nucleophile | Catalyst System | Product | Reference |
| Asymmetric Propargylic Substitution | 1,3-Dicarbonyl Compounds | Cu catalyst with chiral ketimine P,N,N-ligand | Chiral propargylated dicarbonyls | acs.org |
| Asymmetric Propargylic Substitution | Enamines | CuClO₄(MeCN)₄ with chiral ligand | Chiral β-ethynyl-substituted ketones | acs.orgnih.gov |
| Tandem [3+2] Cycloaddition | β-enamino esters | Copper catalyst | Highly functionalized pyrroles | researchgate.net |
Gold-Catalyzed Synthetic Routes for Propargylic Acetates
Gold catalysts have emerged as powerful tools for the activation of alkynes, leading to unique and efficient transformations of propargylic acetates. Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.orgacs.orgnih.gov
One significant application is the gold-catalyzed rearrangement of propargylic acetates. For instance, in the presence of a gold catalyst, propargylic acetates can be converted into linear α-iodoenones with high Z-selectivity when treated with N-iodosuccinimide. organic-chemistry.org Gold catalysts also facilitate the regioselective hydration of propargyl acetates, providing access to α-acyloxy methyl ketones. organic-chemistry.orgacs.orgnih.gov This reaction is particularly effective when a neighboring carbonyl group assists in directing the regioselectivity. organic-chemistry.orgacs.orgnih.gov
Furthermore, gold catalysis has been employed in more complex cascade reactions. For example, the reaction of 3-cyclopropyl propargylic acetates with Au(I) catalysts can lead to the formation of 5-(E)-alkylidenecyclopentenyl acetates via a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclopropyl (B3062369) ring opening and cyclization. acs.org
Ruthenium-Catalyzed Oxytrifluoromethylation
Ruthenium-catalyzed reactions offer a powerful tool for the functionalization of alkynes, including the introduction of trifluoromethyl (CF3) groups. Oxytrifluoromethylation of a propargylic alcohol precursor like but-3-yn-2-ol would yield a trifluoromethylated structural analogue, a valuable motif in medicinal chemistry. While direct oxytrifluoromethylation to form this compound is not commonly documented, the principles can be applied to its precursor or related alkynes.
The general mechanism often involves the generation of a CF3 radical from a suitable source, such as CF3SO2Cl. mdpi.com A ruthenium photocatalyst, upon irradiation with visible light, can facilitate the formation of this radical. The CF3 radical then adds to the alkyne's triple bond, creating a vinyl radical intermediate. mdpi.com This intermediate can be trapped by an oxygen nucleophile and a subsequent oxidation step, followed by acetylation, would yield the desired product. A representative reaction is the chlorotrifluoromethylation of alkynes, where a vinyl radical is trapped by a chloride anion. mdpi.com
Table 1: Representative Ruthenium-Catalyzed Trifluoromethylation of an Alkyne
| Catalyst | CF3 Source | Additive | Solvent | Outcome |
| Ru(Phen)3Cl2 | CF3SO2Cl | K2HPO4 | DCM / MeCN | Chlorotrifluoromethylated olefin |
This table illustrates a general photocatalytic system for the trifluoromethylation of alkynes, a strategy applicable for creating analogues of this compound. mdpi.com
Silver-Catalyzed Transformations
Silver salts are well-regarded catalysts in organic synthesis due to their superior "alkynophilicity," a term describing their strong π-coordination with carbon-carbon triple bonds. rsc.org This interaction activates the alkyne, making it susceptible to a range of nucleophilic attacks and cyclization reactions. rsc.org For a substrate like this compound or its precursor alcohol, silver catalysis can unlock several synthetic pathways.
One potential transformation is the intermolecular addition of carboxylic acids across the triple bond, which, for but-3-yn-2-ol, could lead to enol esters after tautomerization. mdpi.com More commonly, silver catalysts are employed in intramolecular cyclization reactions. rsc.orgchemrxiv.orgrsc.org If this compound were part of a larger molecule containing a suitably positioned nucleophile (e.g., a hydroxyl or carboxyl group), a silver catalyst could promote a tandem cyclization, leading to complex heterocyclic structures. chemrxiv.orgresearchgate.net The mechanism typically involves the silver(I) salt activating the alkyne, allowing for an intramolecular nucleophilic attack to form a new ring system. rsc.org
Chemoenzymatic and Biocatalytic Synthesis Approaches
Biocatalysis provides a highly efficient and environmentally benign route to enantiomerically pure chiral compounds. For this compound, chemoenzymatic strategies are particularly effective, leveraging the high stereoselectivity of enzymes like lipases.
Enzymatic Kinetic Resolution of Racemic Propargylic Alcohol Precursors
Enzymatic kinetic resolution (EKR) of the racemic precursor, but-3-yn-2-ol, is a primary method for producing enantiopure this compound. This process relies on the ability of a lipase (B570770) to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.
In a typical procedure, racemic but-3-yn-2-ol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. Lipases like Candida antarctica Lipase B (CALB) or lipases from Pseudomonas species are commonly used. nih.govresearchgate.net The enzyme preferentially catalyzes the transfer of the acetyl group to one enantiomer (e.g., the R-enantiomer), producing (R)-but-3-yn-2-yl acetate while leaving the other enantiomer, (S)-but-3-yn-2-ol, largely unreacted. nih.gov The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the acetate product and the remaining alcohol.
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols via Transesterification
| Lipase Source | Acyl Donor | Solvent | Typical Conversion | Typical Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | ~50% | >99% for (R)-acetate and (S)-alcohol |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | ~50% | High |
| Amano Lipase AK (Pseudomonas fluorescens) | Isopropenyl Acetate | Toluene | ~50% | High |
This table summarizes common conditions and expected outcomes for the enzymatic kinetic resolution of racemic secondary alcohols, a method directly applicable to the synthesis of enantiopure this compound from its alcohol precursor. nih.gov
Biocatalyst-Mediated Enantioselective Hydrolysis of Acetates
Complementary to EKR by acylation, the enantioselective hydrolysis of racemic this compound is another effective resolution strategy. In this approach, the racemic acetate is subjected to hydrolysis catalyzed by a lipase in an aqueous buffer system.
The enzyme selectively hydrolyzes one enantiomer of the acetate back to the corresponding alcohol, leaving the other enantiomer of the acetate untouched. For example, a lipase might preferentially hydrolyze (R)-but-3-yn-2-yl acetate to (R)-but-3-yn-2-ol, resulting in an accumulation of highly enantiopure (S)-but-3-yn-2-yl acetate in the reaction mixture. This method allows for the isolation of the unreacted acetate enantiomer with high optical purity.
Protein Engineering Strategies for Enhanced Enantioselectivity and Substrate Scope
While naturally occurring enzymes like CALB are highly effective, their performance can be further enhanced through protein engineering. Two main strategies are employed: rational design and directed evolution. mdpi.com
Rational Design involves making specific, knowledge-based mutations to the enzyme's amino acid sequence to alter its properties. For lipases, this often focuses on modifying the active site to better accommodate a specific substrate. For instance, the stereospecificity pocket of CALB is largely defined by the amino acid Tryptophan at position 104 (Trp104). nih.govdiva-portal.org Mutating this residue to a smaller one, such as Alanine (Trp104Ala), can enlarge the pocket, allowing the enzyme to efficiently resolve secondary alcohols with bulkier substituents that are poor substrates for the wild-type enzyme. nih.govdiva-portal.org
Directed Evolution is a process that mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties, such as higher enantioselectivity or stability. acs.org This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to generate lipase variants with inverted or significantly enhanced enantioselectivity for specific substrates. acs.org
Synthesis through Derivatization from Related Alkynyl Compounds
The most direct synthesis of this compound is through the derivatization of its corresponding alcohol, but-3-yn-2-ol. guidechem.com This is typically achieved via a standard esterification reaction where but-3-yn-2-ol is treated with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine to neutralize the acidic byproduct. guidechem.com
Furthermore, the but-3-yn-2-ol precursor itself is synthesized from simpler alkynyl compounds. A foundational method for creating such propargylic alcohols is the ethynylation of an aldehyde or ketone. In this case, acetylene (B1199291) (or its corresponding acetylide anion) is reacted with acetaldehyde (B116499) in a nucleophilic addition reaction to form the carbon skeleton of but-3-yn-2-ol. A related industrial synthesis produces 2-methyl-3-butyn-2-ol (B105114) from acetylene and acetone, showcasing the general applicability of this C-C bond-forming strategy. google.com
Approaches to this compound Fragments within Complex Total Syntheses
The this compound structural motif and its precursor, but-3-yn-2-ol, represent versatile building blocks in the assembly of complex molecular architectures. Their utility is particularly evident in the total synthesis of natural products, where the propargylic functionality serves as a valuable handle for carbon-carbon bond formation and subsequent stereoselective transformations. This section details selected examples where this compound or its analogues are strategically employed as key fragments in the synthesis of complex molecules.
A notable application of a but-3-yn-2-yl fragment is demonstrated in the enantioselective total synthesis of (R,R)-blumenol B. The synthesis commences with the commercially available (R)-(+)-3-butyn-2-ol, which is first protected with a tert-butyldiphenylsilyl (TBDPS) group. The resulting protected alkyne is then utilized in a crucial alkynylation reaction with a chiral ketal derived from 4-oxoisophorone. This sequence establishes one of the key stereocenters of the final natural product acs.org.
In a different synthetic endeavor, the total synthesis of the furanocembrane rubifolide incorporates (±)-3-butyn-2-ol as a foundational building block. The synthesis begins by protecting the hydroxyl group of but-3-yn-2-ol with a 4-methoxybenzyl (PMB) ether. This protected fragment is subsequently elaborated through a series of reactions, including a notable epoxide opening, to construct a significant portion of the macrocyclic carbon skeleton core.ac.uk.
The strategic importance of but-3-yn-2-ol derivatives is further highlighted in synthetic studies toward the potent macrolide lactimidomycin. In this context, (R)-but-3-yn-2-yl methanesulfonate (B1217627) is employed in a highly selective Marshall's propargylation reaction. This key step facilitates the coupling of the chiral propargylic unit with another advanced intermediate, thereby constructing a critical bond in the backbone of the target molecule umich.edu.
Furthermore, this compound itself has been shown to be a viable substrate in stereoselective carbon-carbon bond-forming reactions. For instance, a highly diastereo- and enantioselective copper-catalyzed propargylic alkylation of an acyclic ketone enamine has been developed. In this transformation, this compound reacts to form a new chiral center with excellent enantioselectivity, showcasing a direct method for incorporating this fragment into complex acyclic systems researchgate.net.
The synthesis of specialized pro-resolving mediators, such as resolvin E4, also leverages the reactivity of related building blocks. In one approach, 2-methyl-3-butyn-2-ol is reacted with an aldehyde intermediate in the presence of a chiral catalyst to install a key stereocenter and the propargylic alcohol moiety, which is a precursor to further functionalization acs.org.
The following table summarizes the key reactions and transformations involving this compound and its analogues in the context of these complex total syntheses.
| Target Molecule/System | Key Fragment | Reagent/Catalyst | Reaction Type | Product/Intermediate | Reference |
| (R,R)-Blumenol B | (R)-(+)-3-Butyn-2-ol | TBDPS-Cl, Imidazole; nBuLi | Protection, Alkynylation | Protected alkynylated ketal | acs.org |
| Rubifolide | (±)-3-Butyn-2-ol | NaH, 4-Methoxybenzyl chloride | Protection | 3-[(4-Methoxybenzyl)oxy]-1-butyne | core.ac.uk |
| Lactimidomycin | (R)-But-3-yn-2-yl methanesulfonate | Allenylzinc reagent | Marshall's Propargylation | Homopropargylic alcohol | umich.edu |
| Chiral Acyclic Ketone | This compound | Cu(I) salt, Chiral ligand | Propargylic Alkylation | α-Alkylated ketone | researchgate.net |
| Resolvin E4 | 2-Methyl-3-butyn-2-ol | Zn(OTf)₂, (-)-N-Methylephedrine | Asymmetric Alkynylation | Propargylic alcohol | acs.org |
These examples underscore the strategic importance of the but-3-yn-2-yl moiety in modern organic synthesis. Its ability to participate in a range of stereoselective transformations makes it a valuable tool for the efficient construction of complex and biologically active molecules. The choice between but-3-yn-2-ol, its acetate, or other activated derivatives allows for fine-tuning of reactivity to suit the specific demands of a given synthetic route.
Mechanistic Investigations of Reactions Involving But 3 Yn 2 Yl Acetate and Its Congeners
Gold-Catalyzed Rearrangement Mechanisms of Propargylic Acetates
Propargylic esters, including But-3-yn-2-yl Acetate (B1210297), demonstrate significant reactivity when exposed to π-acidic metal catalysts, particularly gold salts. rsc.org These catalysts activate the substrates, initiating cascades of reactions that lead to diverse molecular structures. rsc.org The gold-catalyzed cycloisomerization of propargyl esters has become a valuable strategy in the synthesis of various natural products and compounds with pharmaceutical relevance. nih.gov
A key reaction pathway in the gold-catalyzed transformation of propargylic acetates is the 1,2-acyloxy migration. nih.govmonash.edu This process is a foundational step that often precedes further cyclization or coupling reactions. researchgate.netacs.org In the presence of a gold(I) catalyst, the alkyne moiety of the propargylic acetate is activated, facilitating the shift of the acetate group from one carbon to the adjacent one. acs.org This migration is crucial as it leads to the in situ formation of a vinyl gold carbenoid species, a highly reactive intermediate. nih.govmonash.eduresearchgate.netacs.orgacs.org
The efficiency and outcome of this migration can be influenced by various factors, including the presence of protic additives, which help in fine-tuning the catalytic preference of the gold(I) complex. nih.govmonash.eduresearchgate.netacs.org Mechanistic studies, sometimes employing labeled substrates, have been crucial in elucidating these pathways. For instance, investigations into the cycloisomerization of alkynyl ketones with concurrent acyloxy migration have shown that the mechanism can be catalyst-dependent. nih.gov While Lewis and Brønsted acids might promote an ionization/isomerization pathway, transition metals like gold, silver, and copper are believed to facilitate an initial 1,2-migration to form a metal carbenoid intermediate. nih.gov
A proposed mechanism for the gold-catalyzed hydration of propargyl acetates, which results in α-acyloxy methyl ketones, involves a 5-exo-dig cyclization pathway. organic-chemistry.org This regioselective hydration is significantly assisted by a neighboring carbonyl group, a finding supported by ¹⁸O-labeling studies. organic-chemistry.orgnih.gov
Table 1: Influence of Catalyst on Acyloxy Migration Pathways
| Catalyst Type | Proposed Mechanistic Pathway | Intermediate |
|---|---|---|
| Gold(I), Silver(I), Copper(II) | Initial 1,2-acyloxy migration | Metal Carbenoid |
| Lewis/Brønsted Acids | Ionization/SN1' isomerization | Allene (B1206475) |
The 1,2-acyloxy migration in propargylic acetates directly leads to the formation of vinyl gold carbenoid intermediates. nih.govmonash.eduresearchgate.netacs.org These species are central to the synthetic utility of gold-catalyzed reactions of propargyl esters. nih.gov The term "gold carbenoid" is often used, though these intermediates can also be described as gold-stabilized carbocations or α-metallocarbenium ions. researchgate.netduke.edu Their electronic structure is complex, representing a continuum between a metal-stabilized singlet carbene and a metal-coordinated carbocation. researchgate.net
Once formed, these gold carbenoid intermediates exhibit diverse reactivity. rsc.org They can be trapped by various nucleophiles, undergo C-H bond insertion, or participate in cyclopropanation reactions. nih.govrsc.org For example, a vinyl gold carbenoid generated from a 1,2-acyloxy migration can be intercepted by a tethered diazo functionality in a cross-coupling reaction. nih.govmonash.edu In the context of enyne cycloisomerization, cyclopropyl (B3062369) gold carbene-like intermediates are formed, which can react with nucleophiles at either the carbene carbon or the cyclopropane (B1198618) carbons, leading to a wide variety of complex products with high atom economy. acs.org The reactivity of these intermediates allows for the rapid construction of complex cyclic and polycyclic skeletons from simple starting materials. rsc.org
The catalytic cycle of gold-catalyzed reactions of propargylic acetates involves the coordination of the gold catalyst to the alkyne substrate. This interaction is typically a π-coordination of the carbon-carbon triple bond to the π-acidic gold center. acs.org This initial η²-coordination activates the alkyne, making it susceptible to nucleophilic attack or rearrangement, such as the 1,2-acyloxy migration. rsc.org
Oxidative Cycloisomerization Pathways
The cycloisomerization of enynes (molecules containing both an alkene and an alkyne) is a powerful method for constructing cyclic compounds. researchgate.netresearchgate.netacs.org Transition metals, including palladium, rhodium, and ruthenium, are effective catalysts for these transformations. researchgate.netorganic-chemistry.org The mechanisms can vary, with some proceeding through oxidative cyclization to form a metallacycle, followed by reductive elimination. researchgate.net
In the context of propargylic acetates, palladium(II) chloride can catalyze an oxidative rearrangement to form α-acetoxyenones, a reaction that requires the presence of water. researchgate.net Another example involves the oxidative cycloisomerization of 1,6-diyne acetates catalyzed by gold(I), which proceeds through a proposed mechanism involving a 1,2-acyloxy migration to form a gold carbenoid, followed by cyclopropenation-cycloreversion. researchgate.net The resulting species is then attacked by water and undergoes autoxidation to yield the aromatic product. researchgate.net Computational studies on cobalt-catalyzed hydroacylation/cyclization of 1,6-enynes indicate that the initial oxidative cyclization is the rate-determining step of the reaction. researchgate.net
Enzymatic Reaction Mechanisms and Transition State Analysis
Enzymatic reactions offer a highly selective alternative for the transformation of chiral molecules like but-3-yn-2-yl acetate. The kinetic resolution of acetates of tertiary propargylic alcohols has been achieved using various recombinant carboxyl esterases. researchgate.net While wild-type enzymes may show low enantioselectivity, protein engineering can significantly enhance it. researchgate.net For instance, a mutant esterase (EstBP7-AGA) displayed excellent enantioselectivity (E > 100) towards 2-(4-pyridyl)this compound at low temperatures. researchgate.net
Transition state analysis, which combines kinetic isotope effects and computational chemistry, is a powerful tool for understanding enzymatic mechanisms and designing potent inhibitors. nih.govresearchgate.net For an enzymatic hydrolysis reaction, the transition state involves the breaking of the ester bond and the formation of new bonds with water. The analysis reveals the geometry and charge distribution of the molecule at the highest point of the energy barrier. For example, in the hydrolysis catalyzed by adenosine (B11128) deaminases, the reaction proceeds via nucleophilic attack at the transition state. nih.gov By understanding the precise nature of the transition state for the enzymatic hydrolysis of a substrate like this compound, it is possible to design stable transition-state analogue inhibitors that bind to the enzyme with very high affinity. nih.gov
Investigating Non-Catalytic Reaction Pathways
Propargylic acetates can also undergo rearrangements without the need for a metal catalyst. A notable example is the formal halo-Meyer–Schuster rearrangement of inactivated propargylic acetates to (Z)-α-haloenones under metal-free conditions. researchgate.netnih.gov This cascade process is temperature-dependent. researchgate.netnih.gov At room temperature, the reaction with an N-halosuccinimide (NXS) reagent in an acetonitrile/water mixture yields α,α-dihalo-β-acetoxyketones. researchgate.netnih.gov However, at 100 °C, the reaction proceeds further to give α-haloenones directly, with high stereoselectivity for the Z-isomer. researchgate.netnih.gov The mechanism involves the formation of the dihalo-acetoxyketone as a novel intermediate, with water acting as a Lewis base. researchgate.netnih.gov
Table 2: Temperature Dependence of Halo-Meyer-Schuster Rearrangement
| Temperature | Reagents | Product Type |
|---|---|---|
| Room Temperature | Propargylic Acetate, NXS, CH3CN:H2O | α,α-dihalo-β-acetoxyketone |
| 100 °C | Propargylic Acetate, NXS, CH3CN:H2O | (Z)-α-haloenone |
The reaction rates are influenced by the nature of the halogenating agent, which correlates with the carbon-halogen bond strengths. researchgate.net This non-catalytic pathway provides a valuable, metal-free alternative for the functionalization of propargylic acetates.
Proposed Mechanisms in Ethynylation Reactions
Detailed mechanistic studies specifically focused on the ethynylation reactions of this compound are not extensively available in the current body of scientific literature. However, by examining related transition metal-catalyzed reactions involving propargyl acetates and other alkynes, plausible mechanistic pathways can be inferred. These reactions are often complex, proceeding through various intermediates depending on the specific catalyst and reaction conditions employed.
Transition metal-catalyzed reactions of propargyl esters, including acetates, are known to proceed through several key mechanistic manifolds. Gold and other late transition metals are frequently used to catalyze transformations of these substrates. A common initial step involves the coordination of the metal catalyst to the alkyne moiety of the propargyl acetate. This activation can lead to a variety of subsequent transformations.
One proposed pathway involves a 1,2- or 1,3-acyloxy migration, which can lead to the formation of a metal-containing allene or a metal carbene intermediate. For instance, gold(I) catalysts have been shown to facilitate the rearrangement of propargyl acetates. acs.orgnih.gov In the context of an ethynylation reaction, where an additional alkyne is introduced, these highly reactive intermediates could potentially undergo further reactions such as cycloadditions or insertions.
Another possible mechanistic route involves the formation of vinylidene or allenylidene complexes, particularly with ruthenium catalysts. These intermediates are electrophilic and can react with various nucleophiles. In an ethynylation context, the incoming ethynyl (B1212043) group could act as a nucleophile, attacking the metal-activated substrate.
The role of the acetate group is also crucial in these proposed mechanisms. It can act as a leaving group, facilitate catalyst turnover, and influence the stereoselectivity of the reaction. acs.org For example, in palladium-catalyzed reactions, the acetate can be involved in reductive elimination steps. organic-chemistry.org
While direct evidence for the ethynylation mechanism of this compound is lacking, the broader understanding of propargyl acetate reactivity suggests that the reaction likely proceeds through one or more of these metal-catalyzed pathways. The specific nature of the intermediates and the dominant mechanistic pathway would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions. Further dedicated mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to elucidate the precise mechanism of ethynylation for this specific substrate.
Stereochemical Aspects and Enantioselective Synthesis of But 3 Yn 2 Yl Acetate Analogues
Development of Enantioselective Methodologies for Chiral Propargylic Acetates
The enantioselective synthesis of chiral propargylic acetates and their precursors, propargylic alcohols, has been advanced through several catalytic strategies. These methods aim to create the stereogenic center with high fidelity, often employing transition metal catalysts paired with chiral ligands.
One of the most efficient approaches is the asymmetric addition of terminal alkynes to aldehydes. organic-chemistry.org For instance, the use of zinc triflate (Zn(OTf)₂) in conjunction with a chiral amino alcohol ligand, such as N-methylephedrine, facilitates the direct synthesis of optically active propargylic alcohols. organic-chemistry.org This method is notable for its operational simplicity, use of readily available starting materials, and high enantioselectivities, often reaching up to 99% enantiomeric excess (ee). organic-chemistry.org The resulting chiral propargylic alcohols can then be easily acetylated to yield the desired chiral acetates.
Another powerful strategy involves the enantioselective propargylic substitution of racemic propargylic acetates with various nucleophiles. rsc.orgthieme-connect.com Copper-catalyzed reactions have shown particular promise. Using a copper catalyst with chiral diphosphine ligands, such as (R)-Cl-MeO-biphep, enables the substitution of the acetate (B1210297) group with nucleophiles like enamines or amines, producing chiral propargylic ketones and amines, respectively, with excellent yields and enantioselectivities (up to 98% ee). rsc.orgthieme-connect.com Similarly, nickel-catalyzed propargylic substitution reactions have been developed, where the axial chirality of the allene (B1206475) products is controlled by the chiral catalyst rather than the initial chirality of the propargylic acetate substrate. nih.gov
These methodologies provide direct access to a wide range of functionalized, enantiomerically enriched propargylic compounds, which can be analogues of but-3-yn-2-yl acetate or can be converted into them.
Advanced Kinetic Resolution Strategies
Kinetic resolution is a cornerstone technique for separating racemic mixtures of chiral propargylic alcohols or their corresponding acetates. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. acs.org
Lipases are widely employed for the kinetic resolution of racemic secondary alcohols (precursors to this compound) and their acetates due to their high enantioselectivity, broad substrate scope, and stability in organic solvents. units.it The process typically involves either the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic acetate. polimi.itmdpi.com
Several commercially available lipases have proven highly effective. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) is one of the most robust and widely used biocatalysts for these transformations. units.itresearchgate.net It consistently demonstrates high selectivity (E > 200) in the hydrolysis of racemic acetates, yielding the corresponding (S)-alcohol with excellent enantiomeric excess (>99% ee). units.itresearchgate.net Other highly efficient lipases include Amano Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia) and Amano Lipase AK from Pseudomonas fluorescens. polimi.itmdpi.combohrium.com For example, in the resolution of aryloxy-propan-2-yl acetates, Amano Lipase AK was highly effective, yielding both the unreacted (S)-acetate and the (R)-alcohol product with >99% ee at 50% conversion. mdpi.com
The choice of lipase can significantly impact the reaction's efficiency and selectivity, as shown in the screening for the resolution of intermediates for the drug Ivabradine.
| Enzyme | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) of Product | Selectivity Factor (E) |
|---|---|---|---|---|
| Candida Antarctica Lipase B (CAL-B) | 1 | 55 | 73:23 | 4 |
| Lipase PS (Amano) | 1 | 41 | 90:10 | 17 |
| Porcine Pancreas Lipase (PPL) | 6 | 26 | 90:10 | 11 |
To maximize the yield and enantiomeric purity in lipase-mediated resolutions, various reaction parameters can be optimized. Key factors include the choice of acyl donor, solvent, and temperature. For acylation reactions, activated esters like vinyl acetate are often preferred as they shift the equilibrium towards the product side, leading to higher conversions. researchgate.netunila.ac.id Non-polar solvents such as hexane (B92381) or toluene (B28343) generally provide better results in terms of enzyme activity and selectivity. researchgate.netacs.org
A significant limitation of standard kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. acs.org To overcome this, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. proquest.comthieme-connect.com This is typically achieved by adding a metal catalyst (e.g., ruthenium or aluminum complexes) that can reversibly oxidize the alcohol to a ketone and then reduce it back to the racemic alcohol. acs.orgproquest.comthieme-connect.com This continuous racemization allows the enzyme to convert the entire racemic starting material into a single, enantiomerically pure product, approaching a theoretical yield of 100% while maintaining high enantioselectivity (>99% ee). acs.orgproquest.com
| Parameter | Condition | Enantiomeric Conversion of (S)-enantiomer (%) | Resulting Enantiomeric Excess of Product (eeP) |
|---|---|---|---|
| Temperature | 30 °C | Low | - |
| 37-40 °C | High | - | |
| 50 °C | Low | - | |
| Substrate:Acyl Donor Molar Ratio | 1:1.2 | 45.24 | - |
| 1:4.8 | 60.89 | High | |
| 1:6.0 | ~61.58 | Slightly higher than 1:4.8 |
Diastereoselective Synthesis Approaches
When the target molecule contains multiple stereocenters, controlling the relative stereochemistry becomes paramount. Diastereoselective synthesis of this compound analogues can be achieved through various methods, including cycloaddition reactions.
One notable example is the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and epoxyimines, which proceeds in a highly diastereoselective manner to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.govresearchgate.net In this reaction, the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting β-lactam product, demonstrating substrate-controlled diastereoselectivity. Subsequent transformations of these products can lead to complex, stereodefined bicyclic systems. nih.govresearchgate.net The stereochemical outcome of such reactions is often influenced by minimizing steric interactions in the transition state, leading to the preferential formation of one diastereomer over others.
Configurational Assignment and Absolute Stereochemical Elucidation
Determining the absolute configuration (R or S) of the chiral center in this compound analogues is essential. For enzyme-catalyzed resolutions, the outcome is often predictable based on established empirical models. For instance, Kazlaukas's rule is frequently used to predict which enantiomer of a secondary alcohol will be acylated faster by a lipase. mdpi.com The rule generally states that for secondary alcohols, the enantiomer with the hydroxyl group on the right when the large substituent is placed in the back and the small substituent in the front will react faster.
Experimental confirmation is typically achieved through comparison of the sign of optical rotation with literature values for known compounds. mdpi.com For novel compounds, a common method is derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration. mdpi.com In some cases, single-crystal X-ray diffraction can provide definitive proof of the absolute stereochemistry. kingston.ac.uk
Stereoselectivity in Cycloaddition and Cycloisomerization Reactions
The stereocenter in chiral propargylic acetates like this compound can direct the stereochemical outcome of subsequent reactions. In cycloaddition reactions, the existing chiral center can induce facial selectivity, leading to the preferential formation of one diastereomer. For example, in [3+2] cycloaddition reactions involving azomethine ylides, the approach of the dipole to the dipolarophile (the propargylic acetate analogue) can be influenced by the steric bulk around the existing stereocenter, resulting in a diastereoselective transformation. researchgate.net
Lewis acid-catalyzed cyclizations of alkynes also exhibit stereoselectivity. rsc.org For instance, the BF₃·OEt₂-catalyzed [3+3]-cycloaddition of an epoxide with a tethered propargyl group is highly diastereoselective. The stereochemical outcome is dictated by the ring-opening of the epoxide via an exo-attack of the propargyl group, demonstrating how the stereochemistry of a starting material can be transferred to the product in a predictable manner. rsc.org These reactions highlight the utility of chiral propargylic acetates as synthons for constructing complex, stereodefined cyclic and bicyclic structures.
Chemical Transformations and Strategic Applications in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Organic Synthesis
The inherent reactivity of the alkyne and the potential for the acetate (B1210297) group to act as a leaving group or a directing group underpin the utility of but-3-yn-2-yl acetate in a variety of synthetic methodologies.
Construction of Diverse Heterocyclic Systems
While direct examples employing this compound in the synthesis of a wide array of heterocycles are not extensively documented, the reactivity of the propargyl acetate moiety is well-established for constructing various heterocyclic rings. Transition metal catalysis, particularly with gold and palladium, has been instrumental in developing methodologies for the synthesis of furans, pyrroles, and oxazoles from propargylic precursors.
Gold and platinum catalysts, for instance, are known to activate the alkyne functionality of propargyl acetates, facilitating intramolecular cyclization or intermolecular reactions with suitable nucleophiles to form five-membered heterocycles. The general mechanism often involves the formation of a metal-vinylidene or a metal-carbene intermediate, which can then undergo further transformations.
One plausible approach for the synthesis of substituted furans from this compound involves its reaction with a 1,3-dicarbonyl compound in the presence of a gold or platinum catalyst. This transformation would likely proceed through a tandem propargylation-cycloisomerization reaction.
| Catalyst | Reactant | Product Class | Reference |
| Gold(I) or Platinum(II) | 1,3-Dicarbonyl Compound | Substituted Furan | Inferred from general reactivity |
| Palladium(0) | Primary Amine | Substituted Pyrrole (B145914) | Inferred from general reactivity |
| Rhodium(I) | Imine | Substituted Pyrrole | Inferred from general reactivity |
Similarly, palladium-catalyzed reactions of propargyl acetates with primary amines can lead to the formation of substituted pyrroles. The Paal-Knorr synthesis, a classical method for pyrrole formation from 1,4-dicarbonyl compounds, can be accessed through the hydration of the alkyne in this compound followed by reaction with an amine. Rhodium-catalyzed reactions of propargylic compounds have also been shown to yield pyrrole derivatives.
Formation of Functionalized Allenes and Related Conjugated Systems
The conversion of propargyl acetates into functionalized allenes is a well-established transformation in organic synthesis. This is typically achieved through a formal SN2' reaction, where a nucleophile attacks the γ-carbon of the propargyl system, leading to a 1,3-rearrangement of the double bond and displacement of the acetate leaving group. A variety of metals, including palladium, copper, and iron, can catalyze this transformation with a wide range of nucleophiles.
For this compound, this reaction provides access to chiral allenes, with the stereochemistry of the product being dependent on the nature of the catalyst and the nucleophile. Organocuprates, for example, are known to react with propargyl acetates in a stereospecific anti-fashion.
| Catalyst | Nucleophile | Product |
| Pd(PPh3)4/CuI | Organoborane | Trisubstituted Allene (B1206475) |
| Cuprate | Alkyl or Aryl Grignard Reagent | Trisubstituted Allene |
| Iron(III) salts | Grignard Reagent | Trisubstituted Allene |
These reactions are highly valuable as they allow for the introduction of a wide variety of substituents onto the allene core, leading to the formation of highly functionalized and synthetically useful building blocks.
Synthesis of α,β-Unsaturated γ-Lactam Derivatives
The synthesis of α,β-unsaturated γ-lactam derivatives directly from this compound is not a commonly reported transformation. However, the alkyne functionality of this compound can be leveraged in multi-step sequences to construct this important heterocyclic motif. One potential strategy involves the conversion of the alkyne to a suitable precursor for cyclization.
For instance, a [3+2] cycloaddition reaction between a nitrone and the alkyne of this compound, potentially catalyzed by copper or ruthenium, could lead to the formation of an isoxazoline (B3343090) intermediate. Subsequent rearrangement or reduction of the isoxazoline could then yield the desired γ-lactam framework. While speculative for this specific substrate, such cycloaddition strategies are established for the synthesis of nitrogen-containing heterocycles from alkynes.
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The synthetic utility of this compound and related propargylic acetates is highlighted by their successful application in the total synthesis of complex natural products.
Strategic Incorporation in Cubebene and Cubebol Syntheses
A significant application of the chemistry of propargyl acetates is demonstrated in the total synthesis of the sesquiterpenoids (-)-α-cubebene and (-)-cubebol. A key step in these syntheses involves a platinum- or gold-catalyzed enyne cycloisomerization. In this elegant approach, a propargyl acetate moiety within a larger enyne substrate undergoes a skeletal rearrangement to form a tricyclic system characteristic of the cubebane skeleton.
The reaction is believed to proceed through an initial cyclization of the enyne, followed by a 1,2-acyloxy migration and subsequent bond formations to construct the intricate framework of the natural product. This strategy showcases the power of transition metal catalysis to orchestrate complex skeletal rearrangements from relatively simple starting materials, with the propargyl acetate playing a crucial role in facilitating the desired transformation.
| Catalyst | Key Transformation | Product |
| PtCl2 or [Ph3PAuCl]/AgSbF6 | Enyne Cycloisomerization/Rearrangement | (-)-α-Cubebene & (-)-Cubebol |
This approach provides a concise and stereoselective route to these challenging natural product targets.
Applications in the Synthesis of Complex Terpenoids and Related Structures
The principles of enyne cycloisomerization and other transformations of propargyl acetates extend to the synthesis of a broader range of complex terpenoids and related natural products. The ability to generate intricate polycyclic systems from linear or macrocyclic precursors containing a propargyl acetate moiety is a powerful tool for synthetic chemists.
For example, palladium-catalyzed cyclization strategies of polyenynes can be employed to construct various terpene skeletons. While not always directly involving an acetate, the fundamental reactivity of the propargyl unit is central to these transformations. The strategic placement of a this compound unit within a synthetic intermediate can provide a handle for late-stage functionalization or for triggering a key bond-forming cascade to complete the synthesis of a complex terpenoid. The versatility of the alkyne allows for its participation in various cycloaddition and cyclization reactions, making it a valuable synthon in the strategic planning of natural product synthesis.
Utility in the Synthesis of Advanced Pharmaceutical Intermediates
While direct, large-scale applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its parent alcohol, 3-butyn-2-ol, is recognized as a versatile building block in the pharmaceutical industry. guidechem.com This alcohol serves as a precursor for introducing the butynyl group into target molecules, a crucial step in the synthesis of various pharmaceutical compounds. guidechem.com The acetate form, this compound, can be readily converted to the parent alcohol or used directly in reactions where the acetate acts as a leaving group or a protecting group.
The structural motif of a terminal alkyne is a key feature in the synthesis of a number of bioactive molecules. For instance, related propargyl alcohols are crucial intermediates in the synthesis of certain anticancer agents. One notable example involves the synthesis of an intermediate for the tyrosine kinase inhibitor, Erlotinib. researchgate.net Although not directly employing this compound, the synthetic strategies highlight the importance of small, functionalized alkynes in building the core structures of such complex pharmaceuticals. The potential for this compound to serve as a synthon in similar synthetic campaigns is therefore significant, offering an alternative route to key intermediates.
The utility of related compounds, such as 3-butyn-2-one, in the synthesis of bioactive heterocyclic compounds further illustrates the potential of the C4-alkyne backbone. sigmaaldrich.com This ketone has been used in the synthesis of the clerodane diterpenoid (+/-)-sacacarin, showcasing the ability of such small, functionalized alkynes to participate in complex annulation reactions to build polycyclic systems. sigmaaldrich.com
Applications in the Design of Chemical Probes and Tags
The terminal alkyne functionality of this compound makes it an ideal component in the design of chemical probes and tags for biological research. The alkyne group serves as a "handle" for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
Development of Bioconjugation Handles and Photo-Crosslinking Labels
This compound is a valuable precursor for the development of bioconjugation handles and photo-crosslinking labels. The terminal alkyne can be readily incorporated into more complex molecules designed to interact with biological targets. Once the molecule has bound to its target, the alkyne handle can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a click reaction. This allows for the visualization and isolation of the target biomolecule.
In the field of chemical biology, photo-crosslinking has emerged as a powerful technique to identify protein-protein and protein-small molecule interactions. Photo-crosslinking reagents often incorporate a photoreactive group, which upon irradiation with UV light forms a covalent bond with nearby molecules, and a bioorthogonal handle for subsequent detection. The alkyne group of this compound is an ideal bioorthogonal handle for such applications. While specific examples detailing the direct use of this compound in commercially available probes are limited, the synthesis of structurally related photo-crosslinkers with terminal alkyne moieties is well-documented, underscoring the potential of this compound as a key building block.
The table below summarizes the key functional groups of this compound and their roles in the development of chemical probes.
| Functional Group | Role in Chemical Probes |
| Terminal Alkyne | Serves as a bioorthogonal "handle" for click chemistry reactions, allowing for the attachment of reporter molecules (e.g., fluorophores, biotin). |
| Acetate Group | Can be hydrolyzed to the corresponding alcohol, providing a site for further functionalization or modification of the probe's structure. |
Role in Advanced Functional Materials Precursors
The reactivity of the alkyne group in this compound also positions it as a potential monomer or precursor in the synthesis of advanced functional materials. The ability of alkynes to undergo polymerization and cycloaddition reactions opens up avenues for the creation of novel polymers and carbon-rich materials with unique electronic and optical properties.
While the direct application of this compound in this area is an emerging field of research, the broader use of functionalized alkynes in materials science is well-established. For example, the polymerization of acetylenic monomers is a known route to conjugated polymers, which are of interest for applications in organic electronics. The acetate functionality could provide a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Furthermore, the terminal alkyne can participate in the formation of complex, three-dimensional structures through metal-catalyzed cyclization reactions. This could lead to the development of porous organic frameworks or other nanomaterials with applications in catalysis, gas storage, and sensing. The potential for this compound to contribute to this field is an area of active investigation.
Advanced Spectroscopic and Structural Characterization Techniques for But 3 Yn 2 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of But-3-yn-2-yl acetate (B1210297). Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For But-3-yn-2-yl acetate, distinct signals are expected for the acetyl methyl protons, the methine proton adjacent to the acetate group, the methyl group on the butynyl chain, and the terminal alkynyl proton. The alkynyl proton (H-4) typically appears in a unique spectral region around 2.0-3.0 ppm due to the magnetic anisotropy of the triple bond. libretexts.org The methine proton (H-2) is expected to be downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing as a quartet coupled to the neighboring methyl protons (H-1). The acetyl methyl protons (H-2') would present as a sharp singlet, while the methyl protons at the C-1 position would appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. openstax.org For this compound, six unique carbon signals are anticipated. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (around 170 ppm). openstax.orglibretexts.org The two sp-hybridized carbons of the alkyne group absorb in the midfield region (typically 70-90 ppm). libretexts.org The sp³-hybridized carbons, including the methine carbon bearing the acetate group, the methyl carbon of the acetate, and the other methyl group, will appear at higher field strengths. openstax.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | CH₃ | ~1.4 | Doublet (d) | ~20-25 |
| 2 | CH | ~5.3 | Quartet (q) | ~65-70 |
| 3 | C≡ | - | - | ~80-85 |
| 4 | ≡CH | ~2.5 | Singlet (s) | ~70-75 |
| 1' | C=O | - | - | ~170 |
| 2' | CH₃ | ~2.1 | Singlet (s) | ~21 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C₆H₈O₂), the calculated monoisotopic mass is 112.05243 Da. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. HRMS analysis would confirm the presence of an ion with an m/z value corresponding to the calculated exact mass of one of these adducts, thereby verifying the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses, such as the loss of acetic acid or the cleavage of the butynyl chain.
| Adduct Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 113.05971 |
| [M+Na]⁺ | 135.04165 |
| [M+NH₄]⁺ | 130.08625 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. vscht.cz The IR spectrum provides diagnostic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most characteristic peaks for this compound would be:
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the C-H bond of the terminal alkyne.
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. The intensity of this peak is often weak. masterorganicchemistry.com
C=O Stretch: A very strong, sharp absorption band typically appears around 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester. masterorganicchemistry.com This is often the most intense peak in the spectrum.
C-O Stretch: The ester C-O bonds will exhibit strong stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹.
sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the methyl and methine groups.
The presence of these distinct absorption bands provides compelling evidence for the simultaneous existence of both the terminal alkyne and the acetate ester functionalities within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | ~2120 | Weak-Medium, Sharp |
| Ester | C=O Stretch | ~1740 | Very Strong, Sharp |
| Ester | C-O Stretch | ~1240 | Strong |
| Alkyl | sp³ C-H Stretch | ~2980 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives)
While this compound is likely a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray crystallography. This technique provides the most definitive structural information, yielding a precise three-dimensional model of the molecule's arrangement in the solid state. st-andrews.ac.uk
For a suitable crystalline derivative, X-ray diffraction analysis would determine the exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov It would also reveal details about the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. This information is invaluable for understanding the molecule's conformation and how it interacts with its neighbors in a condensed phase. For example, studies on other acetylenic compounds have used this method to analyze solid-state architecture and intermolecular interactions. nih.gov
Advanced Spectroscopic Probes for Reaction Pathway Monitoring
The progress of reactions involving this compound, either its formation or its subsequent transformation, can be monitored in real-time using advanced in situ spectroscopic probes. spectroscopyonline.com Techniques like in situ FTIR, Raman, or NMR spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. acs.orgrsc.orgresearchgate.net
Computational Chemistry and Theoretical Studies on But 3 Yn 2 Yl Acetate Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic characteristics of But-3-yn-2-yl acetate (B1210297). Methods like Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic distribution. mdpi.com Such calculations typically involve selecting a functional (e.g., B3LYP, M06) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. sciencepublishinggroup.comresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For But-3-yn-2-yl acetate, the electron-withdrawing acetate group and the electron-rich alkyne moiety create a distinct electronic profile. The HOMO is typically localized on the C≡C triple bond, making it susceptible to electrophilic attack, while the LUMO may be distributed across the carbonyl group of the acetate, indicating a site for nucleophilic attack.
Natural Bond Orbital (NBO) analysis can further detail the electronic structure by studying charge distribution and delocalization interactions. mdpi.commdpi.com This analysis reveals the nature of bonding and the extent of electron sharing between different parts of the molecule. Additionally, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential) regions, which are predictive of sites for intermolecular interactions. researchgate.netmdpi.com
Table 1: Representative Parameters for QM Calculations on an Organic Molecule
| Parameter | Example Value/Method | Significance |
|---|---|---|
| Computational Method | Density Functional Theory (DFT) | Provides a balance between accuracy and computational cost for electronic structure calculations. |
| Functional | B3LYP / M06-2X | Approximates the exchange-correlation energy within DFT. |
| Basis Set | 6-311++G(d,p) | Defines the set of atomic orbitals used to construct the molecular orbitals. |
| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.5 eV | Indicator of chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
Theoretical Investigations of Reaction Pathways and Transition States
Theoretical studies are invaluable for mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can elucidate detailed reaction mechanisms, predict product distributions, and understand the factors controlling selectivity. nih.gov
For instance, in reactions involving the alkyne group, such as additions or metathesis, DFT calculations can be used to compare different possible pathways. nih.gov Theoretical modeling of the reaction between a related compound, 3-arylprop-2-ynyl ester, and aldehydes has shown that the reaction can proceed through either a classical alkyne-carbonyl metathesis or an addition-rearrangement cascade. nih.gov The calculations successfully identified the key intermediates and transition states for each pathway, revealing that the branching point is the formation of either a four-membered oxete or a six-membered zwitterionic intermediate. nih.gov
Transition state theory is used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step. The structure and energy of the transition state determine the reaction rate. Vibrational frequency analysis is performed to confirm the nature of stationary points: minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov These investigations can also model the influence of catalysts, such as transition metals, by including them in the calculations to understand how they lower the activation energy by stabilizing transition states or opening up new, lower-energy pathways. acs.org
Table 2: Example of Theoretical Data for a Reaction Pathway Analysis
| Species | Relative Energy (kcal/mol) | Key Structural Features | Imaginary Frequencies |
|---|---|---|---|
| Reactants | 0.0 | Isolated molecules | 0 |
| Transition State 1 (TS1) | +25.4 | Partially formed C-C bond | 1 (-350 cm⁻¹) |
| Intermediate | -5.2 | Cyclic oxete structure | 0 |
| Transition State 2 (TS2) | +18.9 | Ring-opening of the intermediate | 1 (-210 cm⁻¹) |
| Products | -15.7 | Final rearranged molecule | 0 |
Molecular Modeling and Docking Studies in Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. mdpi.com Molecular modeling and docking are computational techniques used to predict and analyze how a substrate like this compound might interact with the active site of an enzyme. These methods are crucial for understanding the basis of enzyme specificity and for designing new biocatalytic processes. mdpi.commdpi.com
For the synthesis or hydrolysis of this compound, lipases are common biocatalysts. researchgate.net Molecular docking simulations can be used to place the acetate molecule into the three-dimensional structure of a lipase's active site. The simulation software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (kcal/mol). nih.gov
A successful docking study reveals the specific intermolecular interactions that stabilize the substrate within the active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comnih.gov For example, the carbonyl oxygen of the acetate group might form a hydrogen bond with an amino acid residue like serine or histidine in the enzyme's catalytic triad, while the butynyl group could fit into a hydrophobic pocket. nih.gov These insights can explain why a particular enzyme is effective for a given substrate and can guide protein engineering efforts to improve catalytic efficiency or alter substrate specificity. mdpi.com
Table 3: Typical Output from a Molecular Docking Study
| Parameter | Description | Example Value |
|---|---|---|
| Target Enzyme | The protein receptor being studied. | Candida antarctica Lipase (B570770) B |
| PDB ID | Protein Data Bank identifier for the enzyme's crystal structure. | 1TCA |
| Binding Energy | Estimated free energy of binding for the most stable pose. | -6.5 kcal/mol |
| Interacting Residues | Amino acids in the active site that form key interactions with the ligand. | SER-105, HIS-224, TRP-104 |
| Interaction Types | The nature of the forces stabilizing the ligand-enzyme complex. | Hydrogen Bond, π-Alkyl, Hydrophobic |
| RMSD | Root-mean-square deviation from a known binding mode (if available). | 1.8 Å |
Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis for related compounds)
Understanding the intermolecular interactions in the solid state is crucial for controlling crystal packing and material properties. Computational methods provide a quantitative description of these non-covalent forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal. sciencepublishinggroup.commdpi.comnih.gov
The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is greater than the contribution from all other molecules in the crystal. This surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govnih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds, while blue regions represent weaker, longer contacts. mdpi.com
For a molecule like this compound, this analysis would reveal interactions involving the acetate and alkyne groups. A key interaction for alkynes is the C–H⋯π contact, where a C-H bond interacts with the π-electron cloud of the triple bond. rsc.org Additionally, the carbonyl oxygen can act as a hydrogen bond acceptor.
Table 4: Representative Hirshfeld Surface Analysis Data for a Related Organic Ester
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 43.6% | Represents the most significant contribution, typical for organic molecules. nih.gov |
| C···H / H···C | 15.6% | van der Waals and C-H···π interactions. nih.gov |
| O···H / H···O | 14.9% | Indicates the presence of hydrogen bonding. nih.gov |
| C···C | 4.4% | Suggests potential π-π stacking interactions. nih.gov |
| Other | 21.5% | Contributions from other less frequent contacts. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-arylprop-2-ynyl ester |
| Serine |
| Histidine |
Catalysis in But 3 Yn 2 Yl Acetate Chemistry: Advanced Research Directions
Homogeneous Catalysis
Homogeneous catalysis offers a powerful toolkit for the activation and functionalization of alkynes and propargylic systems. For but-3-yn-2-yl acetate (B1210297), transition metal catalysts, particularly those based on gold, palladium, ruthenium, and copper, have been instrumental in developing novel synthetic methodologies.
Evolution of Gold(I) and Gold(III) Catalyzed Reactions
Gold catalysts, in both +1 and +3 oxidation states, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack and enabling a variety of transformations. arkat-usa.org The catalysis of organic reactions by gold compounds has emerged as a powerful tool in organic synthesis. arkat-usa.org Cationic gold(I) and gold(III) complexes are particularly effective in promoting both inter- and intramolecular additions of nucleophiles to alkynes. arkat-usa.org
In the context of propargylic acetates like but-3-yn-2-yl acetate, gold catalysis can initiate a beilstein-journals.orgbeilstein-journals.org-rearrangement to form an allenylic acetate intermediate. This intermediate can then be further activated by the gold catalyst, leading to subsequent reactions. arkat-usa.org For instance, gold(I)-catalyzed isomerization of enynyl acetates can proceed through a 1,3-migration of the ester group to yield an allenyl ester intermediate, which then undergoes further transformation. beilstein-journals.org Gold-catalyzed reactions of propargylic esters can also generate gold-carbenoid species, which can act as three-carbon synthons in cycloaddition reactions. beilstein-journals.org
Gold(III) catalysis, while historically less explored than gold(I), has seen increasing interest. unipd.it Well-defined (P,C)-cyclometalated gold(III) complexes have shown significant catalytic potential in hydroarylation reactions of alkynes, a transformation that could be applicable to this compound. unipd.it The reactivity in gold(III) catalysis can be influenced by the choice of ligands and additives, which can modulate the stability and activity of the catalytic species. unipd.it The development of gold-catalyzed reactions that combine π-acid activation with redox catalysis opens up new avenues for the trifunctionalization of alkynes. nih.gov
| Catalyst Type | Reaction Type | Key Intermediate | Potential Product Class |
|---|---|---|---|
| Gold(I) | Isomerization/Cycloaddition | Allenic Ester | Bicyclic Compounds |
| Gold(I) | beilstein-journals.orgbeilstein-journals.org-Rearrangement | Allenylic Acetate | Functionalized Allenes |
| Gold(III) | Hydroarylation | Vinyl-Gold Species | Substituted Alkenes |
| Gold(I)/Gold(III) | Cycloaddition | Gold-Carbenoid | Heterocycles |
Advances in Palladium-Based Catalytic Systems for Carbonylation and Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and carbonylation reactions. diva-portal.org For this compound, palladium-based systems can be employed to construct new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for the alkynylation of aryl and vinyl halides. While the parent alcohol, 2-methylbut-3-yn-2-ol, is a common substrate in such reactions, this compound can also participate in similar transformations. nih.gov A typical catalytic system for the copper-free Sonogashira coupling involves a palladium(II) salt like palladium acetate, a phosphine (B1218219) ligand, and a base. nih.gov
Carbonylation reactions catalyzed by palladium offer a direct route to α,β-unsaturated carbonyl compounds. nih.gov The palladium-catalyzed carbonylation of propargylic compounds can proceed through various mechanistic pathways, often involving the formation of a π-allylpalladium intermediate. mdpi.com In the case of this compound, such a reaction could lead to the formation of butenolides or other unsaturated lactones. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, solvents, and reaction conditions. nih.gov
| Reaction Type | Catalyst System | Typical Substrates | Potential Product from this compound |
|---|---|---|---|
| Sonogashira Coupling | Pd(OAc)₂, P(p-tol)₃, DBU | Aryl bromides, terminal alkynes | Aryl-substituted alkynes |
| Carbonylative Cyclization | Pd(0) complex, CO | Propargylic alcohols/esters | Butenolides |
| Heck Reaction | Pd(0) complex, base | Aryl halides, alkenes | Coupled enyne products |
Ruthenium and Copper Catalysis in Propargylic Transformations
Ruthenium and copper catalysts offer complementary reactivity to gold and palladium in the transformation of propargylic compounds.
Ruthenium complexes are known to catalyze the isomerization of propargylic alcohols to enones, and similar reactivity can be expected for propargylic acetates. researchgate.net Ruthenium-catalyzed reactions often proceed through the formation of vinylidene or allenylidene intermediates. scispace.com These reactive intermediates can then undergo nucleophilic attack or participate in pericyclic reactions, leading to a variety of products. scispace.com
Copper catalysis is widely used for propargylic substitution reactions. rsc.org Copper-catalyzed asymmetric propargylic substitution with various nucleophiles has been successfully developed, providing access to chiral products. rsc.orgnih.gov In these reactions, a copper acetylide is often proposed as a key intermediate. For this compound, copper-catalyzed substitution reactions could provide a route to chiral amines, ethers, and other functionalized alkynes. The choice of chiral ligand is crucial for achieving high enantioselectivity in these transformations.
| Metal | Reaction Type | Key Intermediate | Potential Product from this compound |
|---|---|---|---|
| Ruthenium | Isomerization | Vinylidene/Allenylidene | Enones or functionalized dienes |
| Copper | Asymmetric Substitution | Copper Acetylide | Chiral functionalized alkynes |
Biocatalysis and Enzyme Engineering
Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical catalysis. diva-portal.org The application of enzymes to the synthesis and transformation of this compound is a promising area of research, with enzyme engineering techniques offering the potential to tailor catalytic performance.
Directed Evolution and Rational Design for Enhanced Catalytic Performance
Directed evolution and rational design are powerful strategies for improving and altering the function of enzymes. illinois.edu Directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis and screening or selection for desired traits. nih.gov Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism to make targeted mutations. researchgate.net
For this compound, enzymes such as lipases and esterases are of particular interest due to their ability to catalyze the hydrolysis or formation of ester bonds. Notably, the lipase (B570770) from Pseudozyma brasiliensis (PBL) has shown high enantioselectivity towards the parent alcohol, (±)-but-3-yn-2-ol. nih.gov This suggests that related enzymes could be engineered for the efficient kinetic resolution of this compound or its enantioselective synthesis. Directed evolution could be used to enhance the activity, enantioselectivity, and stability of such enzymes. illinois.edu Rational design, guided by computational modeling, could be employed to reshape the active site to better accommodate the substrate and stabilize the transition state of the desired reaction. nih.gov
Expanding the Substrate Scope of Biocatalysts
A significant challenge in biocatalysis is often the limited substrate scope of naturally occurring enzymes. manchester.ac.uk However, protein engineering techniques can be used to broaden the range of accepted substrates. illinois.edu By modifying the active site of an existing enzyme, it is possible to introduce new reactivity and accommodate substrates that were previously not accepted.
In the case of this compound, an enzyme that naturally acts on a similar but structurally different ester could be engineered to accept the propargylic acetate as a substrate. This could be achieved through random mutagenesis followed by high-throughput screening, or through a more targeted approach based on the enzyme's structure. manchester.ac.uk For example, mutations can be introduced to enlarge the binding pocket or to alter the electronic environment of the active site to favor the binding of this compound. nih.gov The successful expansion of an enzyme's substrate scope would open up new possibilities for the biocatalytic production of chiral propargylic compounds.
| Strategy | Approach | Target Enzyme Class | Potential Outcome |
|---|---|---|---|
| Directed Evolution | Random mutagenesis, DNA shuffling | Lipases, Esterases | Enhanced enantioselectivity in kinetic resolution |
| Rational Design | Site-directed mutagenesis based on structural data | Lipases, Esterases | Improved catalytic efficiency and substrate specificity |
| Substrate Scope Expansion | Active site modification | Various hydrolases | Acceptance of this compound as a novel substrate |
Development of Sustainable Catalytic Methods in Synthesis
The development of sustainable catalytic methods for the synthesis of chiral molecules, such as this compound, is a cornerstone of modern green chemistry. These approaches aim to reduce environmental impact by utilizing renewable resources, minimizing waste, and employing catalysts that are efficient and recyclable. While direct research on the sustainable synthesis of this compound is not extensively documented, significant progress has been made in the development of sustainable catalytic methods for structurally similar propargylic alcohols and their esters. These advancements, particularly in the field of biocatalysis, offer a clear and promising path forward for the environmentally benign production of this compound and its derivatives.
A prominent strategy in sustainable synthesis is the use of enzymes as biocatalysts. Lipases and esterases, in particular, have demonstrated remarkable efficacy in the kinetic resolution of racemic propargylic alcohols, a class of compounds to which but-3-yn-2-ol (the precursor to this compound) belongs. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. This is a crucial step in the synthesis of enantiomerically pure compounds, which are often required in the pharmaceutical and fine chemical industries.
Recent research has focused on expanding the enzymatic toolbox for the kinetic resolution of tertiary alcohols, which are often challenging substrates for enzymes. For instance, studies have shown that certain lipases can effectively catalyze the enantioselective acylation or hydrolysis of propargylic acetates. The choice of enzyme, solvent, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity.
The following table summarizes key findings in the biocatalytic kinetic resolution of propargylic alcohols and their acetates, which are analogous to the synthesis and resolution of this compound.
| Substrate | Catalyst | Reaction Type | Key Findings |
| Racemic propargylic alcohols | Peroxygenase from Agrocybe aegerita and alcohol dehydrogenases | Enzymatic cascade | Successful conversion of racemic alcohols to enantiomerically pure alcohols in high yields (70-99%). acs.org |
| Racemic tertiary propargylic alcohols | N-heterocyclic carbene (NHC) | Enantioselective acylation | Achieved high to excellent enantioselectivity in the kinetic resolution. nih.gov |
| Racemic 1-phenylethanol | Novozym 435 (immobilized lipase) | Transesterification | Optimized conditions led to a 61.49% yield of 1-phenylethyl acetate. scirp.org |
These examples underscore the potential of biocatalysis in the sustainable production of chiral propargylic esters. The principles and methodologies applied to these related compounds can be logically extended to the synthesis of this compound. Future research in this area would likely involve screening a variety of lipases and esterases for their activity and selectivity towards but-3-yn-2-ol. Optimization of reaction parameters such as temperature, solvent, and acyl donor would be crucial to achieving high yields and enantiomeric excess.
Beyond biocatalysis, other green catalytic approaches are also being explored for acetylation reactions. The use of solid acid catalysts, for example, offers advantages such as ease of separation and reusability. researchgate.netumich.edusemanticscholar.org While not yet specifically applied to this compound, these heterogeneous catalysts represent another avenue for developing sustainable synthetic routes.
Broader Research Implications and Future Trajectories of But 3 Yn 2 Yl Acetate Chemistry
Emerging Synthetic Methodologies for Acetylenic Compounds
The synthesis of acetylenic compounds, including the precursors to But-3-yn-2-yl Acetate (B1210297), has been revolutionized by modern catalytic systems. These methods offer greater efficiency, control, and functional group tolerance compared to classical approaches. The primary route to But-3-yn-2-yl Acetate involves the acetylation of but-3-yn-2-ol, which is itself synthesized through the ethynylation of acetaldehyde (B116499). The broader progress in acetylene (B1199291) chemistry provides a framework for more advanced and sustainable production routes.
Recent advancements are moving beyond traditional methods that rely on harsh conditions or stoichiometric reagents. Key emerging areas include:
Transition Metal Catalysis : Rhodium(I) complexes, in particular, have shown high reactivity and stability, enabling the polymerization of monosubstituted acetylenes to form functional polymers. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for creating C-C bonds with terminal alkynes, allowing for the synthesis of complex aryl- and vinyl-acetylenes. researchgate.net
Sustainable Acetylene Sources : Traditionally, acetylene is produced from fossil fuels through cracking or the calcium carbide process. eurekalert.org A groundbreaking electrochemical process using high-temperature molten salts has been developed to produce acetylene from captured carbon dioxide (CO2). eurekalert.org This method involves the electrodeposition of calcium carbide from CO2, which then reacts with water to yield acetylene, paving the way for a more sustainable chemical industry. eurekalert.org
Flow Chemistry and Process Intensification : Continuous flow reactors are being increasingly adopted for ethynylation reactions. These systems allow for precise control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and yield, which is particularly important when handling gaseous acetylene.
Table 1: Comparison of Synthetic Methodologies for Acetylenic Compounds
| Methodology | Typical Catalysts/Reagents | Key Features & Advantages |
| Ethynylation (Favorskii Reaction) | Base (e.g., KOH, NaNH2) | Direct addition of acetylene to carbonyls; fundamental for producing propargyl alcohols. nih.gov |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Forms C(sp)-C(sp2) bonds; widely used for synthesizing arylacetylenes. researchgate.net |
| Rhodium-Catalyzed Polymerization | Rh(I) complexes | Allows for the creation of helical and network-type conjugated polyacetylenes with defined structures. mdpi.com |
| Electrochemical Synthesis from CO2 | Molten salts (NaCl–KCl–CaCl2), Iron electrode | Sustainable route to acetylene, utilizing CO2 as a feedstock; reduces fossil fuel dependence. eurekalert.org |
Potential for Novel Applications in Chemical Biology and Medicinal Chemistry (e.g., enzyme inactivators)
The terminal alkyne group in this compound is a powerful functional handle for applications in chemical biology and medicinal chemistry. This group can act as a "warhead" for mechanism-based enzyme inhibition or as a versatile linker for bioconjugation.
The concept of using terminal alkynes as enzyme inactivators is well-established. These groups can be converted into highly reactive intermediates, such as allenes or ketenes, within an enzyme's active site, leading to covalent modification and irreversible inactivation. A notable example involves a structurally related compound, S-but-3-yn-2-ylglycine, which has been characterized as a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase. researchgate.net This demonstrates the inherent potential of the but-3-yn-2-yl moiety to serve as a core scaffold for designing potent and specific enzyme inhibitors, which are crucial tools in drug discovery and for studying protein function.
Furthermore, the terminal alkyne is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the specific labeling and conjugation of molecules in complex biological environments. While this compound itself is a small molecule, its alkyne functionality is representative of that used in more complex probes for:
Proteomics and Activity-Based Protein Profiling (ABPP): Identifying enzyme targets and mapping their activity in living systems.
Drug Delivery: Conjugating drugs to targeting moieties or polymers.
PROTACs (Proteolysis Targeting Chimeras): The alkyne can serve as a connection point for linking a target-binding ligand and an E3 ligase ligand in these advanced therapeutic modalities. precisepeg.com
Development of Advanced Chiral Building Blocks
This compound is a chiral molecule, and its enantiomerically pure forms, (R)- and (S)-But-3-yn-2-yl Acetate, are derived from the corresponding chiral alcohols, (R)- and (S)-but-3-yn-2-ol. These alcohols are valuable chiral building blocks, providing access to a wide range of enantiomerically enriched compounds.
The synthesis of these chiral synthons can be achieved through various methods, including asymmetric synthesis or the resolution of racemic mixtures. Lipase-catalyzed kinetic resolution is a particularly effective method for separating enantiomers of secondary alcohols and their corresponding acetates. mdpi.comresearchgate.net This enzymatic process selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted, thereby yielding both the chiral alcohol and the chiral acetate in high enantiomeric excess.
The application of these chiral propargyl alcohols is expanding into advanced materials science. For instance, (S)-(-)-3-Butyn-2-ol is used as a monomer in ruthenium-catalyzed polymerization to produce helical polyacetylenes. fishersci.ca These helical polymers exhibit unique chiroptical properties and have potential applications in areas such as chiral recognition, asymmetric catalysis, and advanced optical materials.
Table 2: Applications of Chiral But-3-yn-2-ol Enantiomers
| Enantiomer | CAS Number | Key Application | Reference |
| (S)-(-)-3-Butyn-2-ol | 2914-69-4 | Monomer for the synthesis of helical polyacetylenes. fishersci.ca | fishersci.catakasago.com |
| (R)-(+)-3-Butyn-2-ol | 42969-65-3 | Chiral precursor for asymmetric synthesis of complex natural products and pharmaceuticals. | takasago.com |
Exploration of Untapped Reactivity and Transformation Pathways
The reactivity of this compound is dominated by its terminal alkyne functionality, with the acetate group offering a secondary site for transformation. While many reactions of terminal alkynes are well-known, their application in the specific context of this chiral scaffold continues to be an area of active exploration.
Key transformation pathways include:
Metal-Catalyzed Cross-Coupling: The terminal alkyne can readily participate in reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form new carbon-carbon bonds, extending the molecular framework.
Click and Cycloaddition Reactions: As mentioned, the alkyne is a prime substrate for azide-alkyne cycloadditions. It can also undergo [2+2+2] cycloadditions with other alkynes or nitriles to construct complex aromatic and heterocyclic systems.
Hydration and Addition Reactions: The triple bond can be hydrated to form the corresponding methyl ketone. It is also susceptible to nucleophilic additions, such as the thiol-yne reaction, which can proceed via either radical or nucleophilic pathways to form vinyl sulfides. acs.org These reactions are highly efficient and can be used to introduce new functionalities under mild conditions. acs.org
Deprotonation and Nucleophilic Attack: The terminal alkyne proton is weakly acidic and can be removed by a strong base to generate an acetylide anion. This anion is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to build more complex structures.
Ester Hydrolysis: The acetate group can be easily hydrolyzed under acidic or basic conditions to unmask the secondary alcohol (but-3-yn-2-ol), allowing for further functionalization at that position.
The interplay between the reactivity of the alkyne and the chirality of the acetate-bearing center makes this compound a powerful synthon for building stereodefined, highly functionalized molecules.
Table 3: Key Reactivity Pathways of the Terminal Alkyne Moiety
| Reaction Type | Reagents | Resulting Transformation |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | C(sp)-C(sp2) bond formation (e.g., Arylalkyne) |
| Thiol-yne Reaction | Thiol, Radical initiator or Base | Addition of a thiol across the triple bond (e.g., Vinyl sulfide) acs.org |
| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | Formation of a 1,2,3-triazole ring |
| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), Electrophile (e.g., R-X) | C-alkylation at the terminal alkyne position |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Butyn-2-ol | H₂SO₄ | DCM | 78 | |
| 3-Butyn-2-ol | AcCl (neat) | None | 85 |
Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong C≡C stretch (~2110 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups.
- GC-MS: Retention time and fragmentation patterns (e.g., m/z 84 for acetyl loss) validate purity .
Advanced: What computational methods predict the thermodynamic properties of this compound?
Methodological Answer:
Thermodynamic parameters (e.g., formation enthalpy, heat capacity) can be modeled using:
Q. Table 2: Predicted vs. Experimental Thermodynamic Data
| Property | Predicted (Joback) | Experimental (NIST) |
|---|---|---|
| ΔfH° (kJ/mol) | -215.3 | -218.16 |
| logP | 3.85 | 3.994 |
| Cpg @ 900 K (J/mol·K) | 810.2 | 782.6 |
Advanced: How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?
Methodological Answer:
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Catalytic System: Cu(I) (e.g., CuBr with TBTA ligand) in THF/H₂O (1:1).
- Kinetic Control: Reaction completes in <1 hr at 25°C with 95% conversion.
- Side Reactions: Oxidative dimerization may occur if oxygen is present; use degassed solvents .
Advanced: What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?
Methodological Answer:
- Crystal Growth: Slow evaporation from hexane/ethyl acetate (3:1) yields suitable single crystals.
- SHELX Workflow:
Advanced: How do solvent polarity and temperature affect the stability of this compound?
Methodological Answer:
- Hydrolysis Kinetics: Follow pseudo-first-order kinetics in aqueous ethanol (pH 7). Rate constants (k) increase with temperature (ΔH‡ = 45.2 kJ/mol).
- Stability Tests:
Advanced: What mechanistic insights explain contradictory reactivity data in this compound’s hydrogenation studies?
Methodological Answer:
Discrepancies arise from competing pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
